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For Researchers, Scientists, and Drug Development Professionals

Siais100 is a potent and selective degrader of the BCR-ABL fusion protein, a key driver of

chronic myeloid leukemia (CML). Developed by researchers at the Shanghai Institute for

Advanced Immunochemical Studies and Shanghai Tech University, this molecule represents a

promising therapeutic strategy for CML, particularly in cases of resistance to traditional tyrosine

kinase inhibitors (TKIs). This document provides a comprehensive technical overview of

Siais100, including its mechanism of action, quantitative performance data, and the

experimental protocols used in its initial characterization.

Core Mechanism: Targeted Protein Degradation via
PROTAC Technology
Siais100 is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule designed to

hijack the cell's natural protein disposal system to eliminate specific target proteins.[1] Unlike

conventional inhibitors that merely block the function of a target protein, PROTACs induce its

complete degradation.

The molecular architecture of Siais100 consists of three key components:

A Target-Binding Ligand: This portion of Siais100 is based on the structure-activity

relationship (SAR) of asciminib, an allosteric inhibitor of BCR-ABL.[1] It specifically binds to
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the myristoyl-binding pocket of the ABL kinase domain, ensuring high selectivity for the BCR-

ABL oncoprotein.[1][2]

An E3 Ubiquitin Ligase-Recruiting Ligand: Siais100 incorporates a ligand that recruits the

Cereblon (CRBN) E3 ubiquitin ligase.[3]

A Flexible Linker: This chemical linker connects the target-binding and E3 ligase-recruiting

moieties, optimizing the formation of a stable ternary complex.

The mechanism of action unfolds in a catalytic manner. Siais100 first binds to both the BCR-

ABL protein and the CRBN E3 ligase, bringing them into close proximity to form a ternary

complex. This proximity allows the E3 ligase to tag the BCR-ABL protein with ubiquitin

molecules. The poly-ubiquitinated BCR-ABL is then recognized and degraded by the

proteasome, the cell's primary machinery for protein catabolism.
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Figure 1: Mechanism of Siais100-mediated BCR-ABL degradation.

Quantitative Performance Data
Siais100 has demonstrated potent activity in preclinical studies. Key performance metrics are

summarized below.
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Parameter Cell Line Value Description

DC50 K562 2.7 nM

The concentration of

Siais100 required to

degrade 50% of the

BCR-ABL protein.[1]

[4]

Dmax K562 91.2%

The maximum

percentage of BCR-

ABL degradation

achieved with

Siais100.[3]

IC50 K562 12 nM

The concentration of

Siais100 that inhibits

50% of cell

proliferation.[1][5]

Efficacy Against Drug-Resistant Mutations
A significant advantage of Siais100 is its ability to degrade clinically relevant, drug-resistant

mutants of BCR-ABL, including the gatekeeper T315I mutation, which confers resistance to

many TKIs.[1] Siais100 also effectively degrades the G250E/T315I double mutant in a dose-

dependent manner.[4][6] This suggests that Siais100 could be a viable treatment option for

patients who have developed resistance to current therapies.

Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize

Siais100.

Cell Culture
K562 Cells: A human CML cell line positive for the BCR-ABL fusion gene was used for in

vitro experiments.[1][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.bioworld.com/articles/693282-design-synthesis-and-discovery-of-asciminib-sar-based-bcr-abl-targeted-proteosome-degrader-siais-100?v=preview
https://www.medchemexpress.com/siais100.html
https://pubmed.ncbi.nlm.nih.gov/36306539/
https://www.bioworld.com/articles/693282-design-synthesis-and-discovery-of-asciminib-sar-based-bcr-abl-targeted-proteosome-degrader-siais-100?v=preview
https://www.medchemexpress.com/siais100.html?locale=ko-KR
https://www.benchchem.com/product/b15622037?utm_src=pdf-body
https://www.bioworld.com/articles/693282-design-synthesis-and-discovery-of-asciminib-sar-based-bcr-abl-targeted-proteosome-degrader-siais-100?v=preview
https://www.benchchem.com/product/b15622037?utm_src=pdf-body
https://www.medchemexpress.com/siais100.html
https://www.cancer-research-network.com/2023/01/10/siais100-is-a-potent-bcr-abl-protac-degrader/
https://www.benchchem.com/product/b15622037?utm_src=pdf-body
https://www.benchchem.com/product/b15622037?utm_src=pdf-body
https://www.bioworld.com/articles/693282-design-synthesis-and-discovery-of-asciminib-sar-based-bcr-abl-targeted-proteosome-degrader-siais-100?v=preview
https://pubmed.ncbi.nlm.nih.gov/36306539/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15622037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


32D Cells: A murine myeloid cell line was engineered to express BCR-ABL with specific

mutations (e.g., G250E/T315I) to assess the efficacy of Siais100 against resistant forms of

the oncoprotein.[4][6]

Western Blotting for Protein Degradation
This technique was employed to quantify the degradation of BCR-ABL protein following

treatment with Siais100.
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Figure 2: General workflow for Western blot analysis of BCR-ABL degradation.
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Cell Proliferation Assay (CCK-8)
The anti-proliferative activity of Siais100 was assessed using a Cell Counting Kit-8 (CCK-8)

assay.

Cell Seeding: K562 cells were seeded in 96-well plates.

Compound Treatment: Cells were treated with a range of Siais100 concentrations.

Incubation: The plates were incubated for a specified period (e.g., 48 hours).[5]

CCK-8 Addition: CCK-8 solution was added to each well.

Incubation: The plates were incubated to allow for color development.

Absorbance Reading: The absorbance at a specific wavelength was measured using a

microplate reader to determine cell viability.

Computational Modeling
Computational simulations were utilized to elucidate the binding model and evaluate the

stability of the ternary complex formed by Siais100, BCR-ABL, and CRBN.[3] These in silico

methods provide insights into the molecular interactions driving the efficacy of the PROTAC.

Sustained Response and Future Directions
In vitro studies have shown that Siais100 induces sustained degradation of BCR-ABL, with its

efficacy maintained for up to 96 hours after washout of the compound.[1] This durable

response highlights the potential for less frequent dosing in a clinical setting.

The data strongly support the further investigation of Siais100 as a potential therapeutic agent

for CML.[1] Future research will likely focus on in vivo efficacy and safety studies, as well as

the exploration of combination therapies with other anti-cancer agents. The development of

Siais100 and similar PROTAC degraders represents a significant advancement in the field of

targeted cancer therapy, offering a novel approach to overcoming drug resistance and

improving patient outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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